2-Methylglutaronitrile

Biocatalysis Nitrilase Regioselective hydrolysis

2-Methylglutaronitrile (MGN) is an α-methyl-branched aliphatic dinitrile co-produced during large-scale adiponitrile manufacture. Its unique structure enables regioselective nitrilase hydrolysis to 4-cyanopentanoic acid (77% relative activity), which is inaccessible from linear dinitriles. MGN is the key intermediate for vitamin B3 via the Lonza process, for the diamine Dytek® A (2-methylpentane-1,5-diamine) used in low-crystallinity specialty polyamides, and for the biodegradable solvent Rhodiasolv® IRIS. Procure MGN with ≥99% purity to leverage its sterically hindered, branched backbone for superior catalytic conversion and downstream material performance.

Molecular Formula C6H8N2
Molecular Weight 108.14 g/mol
CAS No. 28906-50-5
Cat. No. B7801623
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methylglutaronitrile
CAS28906-50-5
Molecular FormulaC6H8N2
Molecular Weight108.14 g/mol
Structural Identifiers
SMILESCC(CCC#N)C#N
InChIInChI=1S/C6H8N2/c1-6(5-8)3-2-4-7/h6H,2-3H2,1H3
InChIKeyFPPLREPCQJZDAQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 ml / 1 l / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility10 to 50 mg/mL at 70.7 °F (NTP, 1992)

Structure & Identifiers


Interactive Chemical Structure Model





2-Methylglutaronitrile (CAS 28906-50-5): Technical Baseline for Procurement and Research Application


2-Methylglutaronitrile (MGN, C₆H₈N₂, MW 108.14 g/mol) is an aliphatic dinitrile [1] obtained as a co-product in the large-scale manufacture of adiponitrile via the DuPont hydrocyanation process [2]. Its structural feature is a methyl branch at the α-position of the glutaronitrile backbone. The compound is a high-boiling (263 °C), colorless liquid with an unpleasant odor [1], typically supplied at ≥99% purity. It serves as a key intermediate for vitamin B3 (nicotinamide) via the Lonza process , for the diamine Dytek® A used in specialty polyamides [3], and for green solvents like Rhodiasolv® IRIS [4].

Why 2-Methylglutaronitrile Cannot Be Readily Substituted by Other Aliphatic Dinitriles


The α-methyl branch in 2-methylglutaronitrile introduces steric hindrance and electronic effects that are absent in linear analogs such as glutaronitrile and adiponitrile. This methyl substitution fundamentally alters its enzymatic recognition, catalytic conversion kinetics, and the physical properties of its downstream derivatives [1]. For example, the branched structure enables regioselective enzymatic hydrolysis not observed with linear dinitriles, and the resulting diamine (Dytek A) exhibits reduced crystallinity and lower melting points in polyamides compared to linear analogs [2]. These differences prevent a simple one-to-one substitution in synthetic routes and final material specifications.

Quantitative Differentiation of 2-Methylglutaronitrile Against Key Comparator Compounds


Enzymatic Hydrolysis: 2-Methylglutaronitrile Exhibits 77% Activity Relative to Glutaronitrile with a Metagenomic Nitrilase

In a study of a nitrilase (Nit1) from an uncultured bacterium, 2-methylglutaronitrile was hydrolyzed to 4-cyanopentanoic acid with 77% activity compared to glutaronitrile (set as 100% baseline) [1]. In contrast, the linear dinitrile adiponitrile showed 91% activity [2], and the aromatic nitrile 3-cyanopyridine exhibited only 11% activity [3]. This demonstrates that the α-methyl branch in MGN reduces, but does not abolish, nitrilase activity relative to the unsubstituted glutaronitrile, while still providing substantially higher conversion than aromatic nitrile substrates.

Biocatalysis Nitrilase Regioselective hydrolysis

Catalytic Hydrogenation to β-Picoline: Superior Stability of Pt vs. Pd and Rh Catalysts for 2-Methylglutaronitrile Conversion

The vapor-phase hydrogenation of a technical mixture of 2-methylglutaronitrile and 2-ethylsuccinonitrile to β-picoline over SiO₂-supported noble metals revealed that catalyst stability decreases in the order Pt > Pd > Rh [1]. While all three catalysts gave high initial conversion rates, Pd catalysts showed the strongest tendency toward condensation by-products, Pt catalysts exhibited the highest hydrogenolysis activity, and Rh catalysts displayed intermediate behavior [1]. Notably, Ni/SiO₂ and Ru/SiO₂ showed no appreciable activity, underscoring the necessity of selecting the appropriate metal for this substrate class [2].

Heterogeneous catalysis β-Picoline synthesis Noble metal catalysts

Green Solvent Derivative: Dimethyl-2-methylglutarate (Rhodiasolv IRIS) Enables 0.5 Tonne CO₂ Reduction Per Tonne of MGN Valorized

Conversion of 2-methylglutaronitrile to dimethyl-2-methylglutarate (Rhodiasolv® IRIS) results in a quantifiable reduction of 0.5 tonnes of CO₂ per tonne of MGN valorized, equivalent to the annual emissions of approximately 16,000 passenger vehicles [1]. The resulting solvent is readily biodegradable, non-flammable, low in volatile organic compounds (VOC), and classified as non-CMR (non-carcinogenic, mutagenic, or reprotoxic) [2]. This contrasts sharply with traditional solvents like N-methylpyrrolidone (NMP) and dichloromethane, which carry significant toxicity and environmental persistence concerns .

Green chemistry Sustainable solvents CO₂ footprint reduction

Economic Alternative to Adiponitrile: Co-Product Status Provides Cost-Effective Feedstock for Niche Applications

2-Methylglutaronitrile is generated as a co-product during the hydrocyanation of 1,3-butadiene to adiponitrile, with a typical ADN distribution of 95-96% and MGN representing a minor fraction [1]. Its co-product status makes MGN an economically attractive alternative to adiponitrile for applications where the linear backbone of ADN is not required [2]. For instance, the hydrogenation of MGN yields 2-methylpentane-1,5-diamine (Dytek A), a branched diamine that imparts lower viscosity and greater flexibility to polyamides compared to the linear analog derived from adiponitrile [3].

Feedstock economics Byproduct valorization Specialty amines

Optimal Application Scenarios for 2-Methylglutaronitrile Based on Differentiated Performance


Biocatalytic Synthesis of Branched ω-Cyanocarboxylic Acids

When a branched ω-cyanocarboxylic acid intermediate is required for pharmaceutical or agrochemical synthesis, 2-methylglutaronitrile serves as a superior substrate over linear dinitriles. The regioselective hydrolysis by nitrilases (e.g., Nit1) yields 4-cyanopentanoic acid with 77% relative activity compared to glutaronitrile [1], enabling access to chiral building blocks that are inaccessible from linear feedstocks.

Production of β-Picoline with Optimized Catalyst Stability

For industrial production of β-picoline (3-methylpyridine), a technical mixture of 2-methylglutaronitrile and 2-ethylsuccinonitrile is preferred over alternative feedstocks. The use of silica-supported platinum catalysts maximizes catalyst longevity and minimizes by-product formation, as Pt exhibits the highest stability among the tested noble metals (Pt > Pd > Rh) [2].

Manufacturing of Green Solvents with Quantifiable CO₂ Reduction

When corporate sustainability goals or regulatory requirements mandate a switch from hazardous solvents like NMP or dichloromethane, the conversion of MGN to dimethyl-2-methylglutarate (Rhodiasolv IRIS) offers a viable pathway. This valorization route yields a readily biodegradable, non-flammable solvent and provides a measurable reduction of 0.5 tonnes CO₂ per tonne of MGN processed [3].

Synthesis of Specialty Polyamides with Tailored Thermal and Mechanical Properties

In the production of specialty polyamides for adhesives, coatings, and engineering plastics, the hydrogenation of MGN to 2-methylpentane-1,5-diamine (Dytek A) is advantageous. The branched diamine disrupts polymer crystallinity, lowering melting points and glass transition temperatures while imparting greater flexibility and lower viscosity compared to linear diamines derived from adiponitrile [4].

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